molecular formula C11H15NO2 B1296916 Ethyl 3-amino-3-phenylpropanoate CAS No. 6335-76-8

Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916
CAS No.: 6335-76-8
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenylpropanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with malonic acid and ammonium acetate in ethanol. The reaction mixture is heated to 50°C and then refluxed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow chemistry to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines and alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Ethyl 3-amino-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Ethyl 3-amino-3-phenylpropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284758, DTXSID40902791
Record name ethyl 3-amino-3-phenylpropanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6335-76-8
Record name Ethyl β-aminobenzenepropanoate
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Record name Ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the enantioselective resolution of Ethyl 3-amino-3-phenylpropanoate important?

A1: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). These enantiomers can have different biological activities. [] Therefore, obtaining the desired enantiomer in high purity is crucial, especially for pharmaceutical applications where one enantiomer might have the desired therapeutic effect while the other could be inactive or even harmful.

Q2: How does immobilizing Candida antarctica lipase A (CALA) in mesocellular foam improve its performance in the kinetic resolution of this compound?

A2: Immobilizing CALA in mesocellular foam provides several benefits: []

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